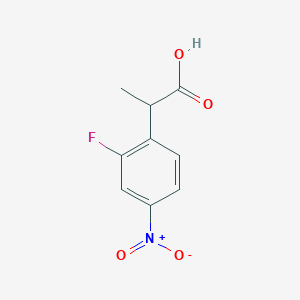

2-(2-Fluoro-4-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality 2-(2-Fluoro-4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCPNADYHADDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(2-Fluoro-4-nitrophenyl)propanoic acid in Flurbiprofen Synthesis

This technical guide details the structural role, synthesis, and critical quality attributes of 2-(2-Fluoro-4-nitrophenyl)propanoic acid (and its regioisomer) in the context of Flurbiprofen manufacturing.

Based on IUPAC nomenclature and the structural requirements of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), a critical distinction must be made immediately:

-

The Target Intermediate: To synthesize Flurbiprofen (where the fluorine is ortho to the biphenyl linkage), the required intermediate is 2-(3-Fluoro-4-nitrophenyl)propanoic acid .

-

The Topic Molecule: 2-(2-Fluoro-4-nitrophenyl)propanoic acid (CAS 111196-84-0) corresponds to a regioisomer that yields iso-flurbiprofen (fluorine meta to the biphenyl linkage) if processed through the standard route.

This guide will treat the topic molecule as a critical regioisomeric impurity precursor while detailing the correct synthetic workflow that parallels its structure.

Executive Summary

In the high-purity synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , the control of phenyl-ring substitution patterns is paramount. The molecule 2-(2-Fluoro-4-nitrophenyl)propanoic acid represents a pivotal structural analogue. While often cited in broad patent literature regarding "nitro-phenyl propionic acid intermediates," it is chemically distinct from the primary precursor required for Flurbiprofen.

This guide explicates the "Nitro Route" to Flurbiprofen, analyzing the specific role of nitro-phenylpropanoic acids as precursors for the biphenyl core via Gomberg-Bachmann or Suzuki coupling. It provides a rigorous technical comparison between the 2-fluoro (impurity) and 3-fluoro (target) isomers, establishing protocols for their synthesis, differentiation, and downstream conversion.

Chemical Architecture & Retrosynthesis

Structural Analysis

Flurbiprofen is 2-(2-fluoro-4-biphenylyl)propionic acid .[1][2] The fluorine atom is located at the C2 position of the biphenyl ring A, which is ortho to the phenyl-phenyl bond and meta to the propionic acid side chain.

-

Target Intermediate (3-Fluoro Isomer): Requires the fluorine to be ortho to the nitro group (the future biphenyl linker) and meta to the propionic acid chain.

-

Topic Molecule (2-Fluoro Isomer): The fluorine is meta to the nitro group and ortho to the propionic acid chain.

-

IUPAC Name:[3] 2-(2-Fluoro-4-nitrophenyl)propanoic acid.

-

Fate: Conversion of this isomer yields Meta-Flurbiprofen (an impurity).

-

Retrosynthetic Pathway (The "Nitro" Strategy)

The synthesis relies on constructing the propionic acid side chain on a nitrobenzene scaffold, followed by transforming the nitro group into a phenyl ring.

Pathway:

-

Biphenyl Formation: Nitro group

Amine -

Side Chain Construction: Nucleophilic aromatic substitution (

) of 2,4-difluoronitrobenzene with methylmalonate.

Figure 1: Retrosynthetic logic distinguishing the correct intermediate from the topic impurity.

Synthetic Pathway: The Nitro-Intermediate Route

The synthesis of the nitro-phenylpropanoic acid intermediate is the determining step for regiochemistry.

Step 1: Nucleophilic Aromatic Substitution ( )

The reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate is the industry-standard approach.

-

Reaction Logic: The nitro group strongly activates the ring. The fluorine atoms at the ortho (2) and para (4) positions are leaving groups. Nucleophilic attack occurs preferentially at the para position due to lower steric hindrance and electronic stabilization.

-

Regioselectivity:

-

Major Product (>95%): Displacement of 4-F

Yields 3-Fluoro-4-nitro intermediate (Correct). -

Minor Product (<5%): Displacement of 2-F

Yields 2-Fluoro-4-nitro intermediate (Topic Molecule).

-

Step 2: Hydrolysis and Decarboxylation

The resulting malonate ester is hydrolyzed and decarboxylated to form the propanoic acid derivative.

Reaction Scheme:

Experimental Protocol: Synthesis of the Nitro-Intermediate

Note: This protocol targets the mixture, highlighting the separation of the topic molecule.

Reagents:

-

2,4-Difluoronitrobenzene (1.0 eq)

-

Diethyl methylmalonate (1.1 eq)

-

Sodium Hydride (60% dispersion) or Potassium Carbonate (Base)

-

DMF or DMSO (Solvent)

Procedure:

-

Carbanion Formation: In a dry reactor under

, suspend NaH (1.2 eq) in DMF at 0°C. Dropwise add diethyl methylmalonate. Stir for 30 min until -

Coupling: Add 2,4-difluoronitrobenzene dropwise, maintaining temperature

C (exothermic). -

Reaction: Allow to warm to 25°C and stir for 4-6 hours. Monitor by HPLC.

-

Checkpoint: Check for the formation of the regioisomer (Topic Molecule). The 2-fluoro isomer (ortho-substitution) typically elutes later on C18 columns due to the "ortho effect" shielding the nitro group.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[6][7]

-

Hydrolysis/Decarboxylation: Reflux the crude oil in 6M HCl/Acetic Acid (1:1) for 12 hours.

-

Isolation: Cool to 5°C. The product precipitates. Recrystallize from Hexane/Ethyl Acetate to remove the 2-(2-Fluoro-4-nitrophenyl)propanoic acid impurity, which is more soluble in non-polar solvents.

Critical Process Parameters (CPPs) & Impurity Control

The topic molecule, 2-(2-Fluoro-4-nitrophenyl)propanoic acid , serves as a marker for process control. Its presence indicates poor regioselectivity during the

Data Summary: Isomer Comparison

| Feature | Target Intermediate (3-Fluoro) | Topic Molecule (2-Fluoro Impurity) |

| Structure | F is meta to Propionic Acid | F is ortho to Propionic Acid |

| Precursor Origin | Displacement of Para-F | Displacement of Ortho-F |

| Reaction Rate | Fast ( | Slow (Steric hindrance) |

| Downstream Product | Flurbiprofen | Iso-Flurbiprofen (Impurity) |

| Melting Point | 115-117°C | 108-110°C (Lower) |

| CAS Number | 81937-32-8 | 111196-84-0 |

Analytical Control Strategy

To ensure the integrity of the Flurbiprofen supply chain, the level of the 2-fluoro isomer must be quantified.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase: Gradient Acetonitrile / 0.1% Phosphoric Acid.

-

Detection: UV at 254 nm.

-

Resolution: The 2-fluoro isomer (Topic Molecule) typically elutes after the 3-fluoro isomer due to intramolecular H-bonding between the carboxylic acid and the ortho-fluorine, increasing lipophilicity.

-

Downstream Conversion: From Intermediate to Flurbiprofen

Once the correct intermediate (purified of the topic molecule) is obtained, it is converted to Flurbiprofen.[8]

-

Reduction: The nitro group is reduced to an amine using

or Fe/HCl.-

Product: 2-(4-Amino-3-fluorophenyl)propanoic acid.

-

-

Gomberg-Bachmann Reaction:

-

Diazotization: Reaction with

at 0-5°C forms the diazonium salt. -

Coupling: The diazonium salt is reacted with benzene (solvent and reactant) under phase-transfer conditions or with copper catalysis.

-

Result: The diazo group is replaced by a phenyl ring, forming the biphenyl core.

-

Figure 2: Synthetic workflow illustrating the divergence of the topic molecule as an impurity.

Conclusion

2-(2-Fluoro-4-nitrophenyl)propanoic acid is a chemically valid molecule that serves as a critical reference standard in Flurbiprofen manufacturing. While it shares the same atomic composition as the required intermediate, its regiochemistry (fluorine ortho to the propionic chain) renders it an impurity precursor. Researchers must strictly differentiate this isomer from the correct 3-fluoro intermediate to prevent the formation of iso-flurbiprofen.

References

-

Sigma-Aldrich. 2-(2-Fluoro-4-nitrophenyl)propanoic acid Product Page (CAS 111196-84-0).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3394, Flurbiprofen.

-

Patsnap Patent Search. Process for Preparation of Flurbiprofen (US Patent 4,370,278 & Variants).

-

ChemicalBook. 2-(4-Nitrophenyl)propionic acid and derivatives.

-

BenchChem. Nitroflurbiprofen synthesis pathway and intermediates.

Sources

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 4. bldpharm.com.tr [bldpharm.com.tr]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]

- 7. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(2-Fluoro-4-nitrophenyl)propanoic acid

Abstract

This application note details a comprehensive, systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(2-Fluoro-4-nitrophenyl)propanoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and process monitoring. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.[1][2][3] This document provides a complete protocol, from initial analyte characterization to full method validation, serving as a practical guide for researchers and quality control analysts.

Introduction and Preliminary Considerations

2-(2-Fluoro-4-nitrophenyl)propanoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a phenyl ring substituted with a nitro group, a fluorine atom, and a propanoic acid side chain, dictates its chromatographic behavior. Effective HPLC method development hinges on understanding these physicochemical properties.

-

Acidity: The propanoic acid moiety (a carboxylic acid) is acidic. Its degree of ionization is dependent on the mobile phase pH. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH must be controlled with a suitable buffer.[4][5] Operating at a pH at least 1-2 units below the analyte's pKa will keep it in its neutral, more retentive form.

-

Hydrophobicity: The substituted phenyl ring provides significant hydrophobicity, making reversed-phase HPLC the ideal separation mode.[6] The analyte will interact favorably with a non-polar stationary phase, such as C18.[6][7]

-

UV Absorbance: The nitroaromatic structure contains a strong chromophore, making UV detection a highly sensitive and suitable choice. A wavelength scan is necessary to determine the absorbance maximum (λmax) for optimal signal-to-noise ratio.

HPLC Method Development Strategy

The development process followed a logical, stepwise approach to systematically optimize each chromatographic parameter. The goal was to achieve a method that is not only accurate and precise but also robust and efficient for routine use.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.

-

Columns: A C18 column is the primary choice for this application due to the analyte's hydrophobicity.[7][8] Screening different C18 column brands can be beneficial as silica properties and bonding densities vary. For this study, an Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) was used.

-

Chemicals: HPLC-grade acetonitrile, methanol, and water are required. Buffering agents such as potassium phosphate or ammonium formate, and pH-adjusting acids like phosphoric acid, should be of high purity.[9]

-

Analyte Standard: A well-characterized reference standard of 2-(2-Fluoro-4-nitrophenyl)propanoic acid is essential.

Experimental Workflow

The method development process is outlined in the diagram below.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Optimization

-

Detector Wavelength Selection: A solution of the analyte was scanned from 200 to 400 nm using the PDA detector. The λmax was determined to be 254 nm, providing maximum sensitivity. This wavelength was used for all subsequent experiments. EPA Method 8330B also utilizes 254 nm for the analysis of nitroaromatics.[10]

-

Stationary Phase Selection: A C18 column was chosen as the primary stationary phase. Its non-polar nature is well-suited for retaining the hydrophobic phenyl ring of the analyte.[6]

-

Mobile Phase Optimization:

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers with water. ACN generally provides lower backpressure and better peak efficiency for aromatic compounds and was selected for this method.

-

pH Control: Due to the acidic nature of the propanoic acid group, controlling the mobile phase pH is critical. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. A phosphate buffer was chosen for its effectiveness in the low to mid-pH range.[5] A pH of 2.5 was selected to ensure the carboxylic acid group is fully protonated (non-ionized), maximizing retention and promoting sharp, symmetrical peaks.[4]

-

Isocratic vs. Gradient Elution: Initial scouting runs with a gradient of ACN and buffered water were performed. Since the sample contained only the main analyte, a simple isocratic method was found to be sufficient and preferable for its robustness and shorter run-to-run equilibration times. The final mobile phase composition was optimized to an isocratic mixture of Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 2.5) in a 55:45 (v/v) ratio. This provided a suitable retention time of approximately 4.5 minutes.

-

Optimized Method Protocol and Validation

The final optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | Standard HPLC with UV/PDA Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM KH2PO4 (pH 2.5) (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Run Time | 8 minutes |

| Diluent | Mobile Phase |

A representative chromatogram under these conditions shows a sharp, well-defined peak for 2-(2-Fluoro-4-nitrophenyl)propanoic acid with excellent symmetry.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, and robustness.

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. jordilabs.com [jordilabs.com]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. Developing HPLC Methods [sigmaaldrich.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. pharmtech.com [pharmtech.com]

- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 9. asianjpr.com [asianjpr.com]

- 10. epa.gov [epa.gov]

Application Note & Protocol Guide: Enantioselective Synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic Acid

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical and materials science. We present and contrast two robust, field-proven methodologies: Asymmetric Alkylation using an Evans' Chiral Auxiliary and Catalytic Asymmetric Hydrogenation. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices. Key data is summarized in comparative tables, and workflows are visualized through detailed diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Chiral 2-Arylpropanoic Acids

The 2-arylpropanoic acids, commonly known as "profens," represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is predominantly associated with the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes compared to its (R)-counterpart.[1] The target molecule, 2-(2-Fluoro-4-nitrophenyl)propanoic acid, while not an active pharmaceutical ingredient itself, is a valuable chiral intermediate. The presence of the fluoro and nitro functionalities offers versatile synthetic handles for further molecular elaboration in drug discovery programs.

Achieving high enantiomeric purity is therefore not an academic exercise but a practical necessity to optimize therapeutic efficacy and minimize potential off-target effects. This guide details two powerful and distinct strategies to construct the chiral center at the α-position of the propanoic acid chain with high stereocontrol.

Strategy 1: Diastereoselective Alkylation via Evans' Chiral Auxiliary

This classic and highly reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate. This creates a chiral adduct, which biases the approach of an electrophile to one of its two diastereotopic faces, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[2][3]

Principle and Rationale

The Evans' oxazolidinone auxiliaries, derived from readily available amino acids like (S)-valinol, are exceptionally effective for this purpose.[4] The auxiliary is first acylated with (2-fluoro-4-nitrophenyl)acetyl chloride. The resulting N-acyl oxazolidinone is then deprotonated to form a rigid Z-enolate, where the bulky substituent on the auxiliary (e.g., an isopropyl group) effectively shields one face of the enolate. Subsequent methylation occurs preferentially from the less sterically hindered face, establishing the new stereocenter with high diastereoselectivity. The auxiliary is then cleaved under mild conditions to afford the target carboxylic acid.

General Workflow

Caption: Workflow for Evans' auxiliary-mediated synthesis.

Detailed Experimental Protocol

Part A: Synthesis of N-Acyl Oxazolidinone

-

Acid Chloride Formation: To a solution of (2-fluoro-4-nitrophenyl)acetic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, ~1 drop).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acid chloride is used immediately in the next step.

-

Acylation: In a separate flask, dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF, 0.4 M) under nitrogen. Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

-

Add the crude (2-fluoro-4-nitrophenyl)acetyl chloride, dissolved in a minimal amount of dry THF, to the lithium salt solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Part B: Diastereoselective Methylation

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in dry THF (0.2 M) under nitrogen and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add methyl iodide (1.5 eq) dropwise. Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methylated product. Diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR analysis.

Part C: Auxiliary Cleavage

-

Dissolve the crude methylated adduct (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq, 30% w/w).

-

Add lithium hydroxide monohydrate (2.0 eq) in water and stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x) to isolate the target acid. The water-soluble chiral auxiliary remains in the aqueous phase and can be recovered.

-

Combine the organic layers, dry over sodium sulfate, concentrate, and purify by chromatography to yield enantiomerically pure 2-(2-fluoro-4-nitrophenyl)propanoic acid.

Strategy 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful, atom-economical method for installing chirality.[5] This approach involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. The choice of chiral ligand is paramount for achieving high enantioselectivity.[6]

Principle and Rationale

The synthesis begins with the preparation of 2-(2-fluoro-4-nitrophenyl)acrylic acid. This prochiral substrate is then subjected to hydrogenation in the presence of a chiral catalyst, typically a rhodium or ruthenium complex bearing a chiral phosphine ligand (e.g., a derivative of BINAP). The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen to add to one specific face of the double bond, thereby generating the desired enantiomer in excess.[5] The mechanism involves the coordination of the olefin to the chiral metal complex, followed by the stereoselective migratory insertion of hydrogen.

General Workflow

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Experimental Protocol

Part A: Synthesis of 2-(2-Fluoro-4-nitrophenyl)acrylic acid

-

Knoevenagel Condensation: Combine 2-fluoro-4-nitrobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and piperidine (0.1 eq) in pyridine (0.8 M).

-

Heat the mixture at 100 °C for 4 hours.

-

Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude acrylic acid substrate. Recrystallize from ethanol/water if necessary.

Part B: Catalytic Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with the acrylic acid substrate (1.0 eq) and a chiral ruthenium catalyst such as [Ru(OAc)₂( (S)-BINAP)] (0.005 eq, S/C ratio = 200).

-

Reaction Setup: Seal the reactor and remove it from the glovebox. Evacuate the reactor and backfill with nitrogen gas (3x).

-

Add degassed methanol as the solvent via cannula (0.1 M).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).

-

Heat the reaction to the optimal temperature (e.g., 80 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove the catalyst.

-

Concentrate the filtrate to yield the crude 2-(2-fluoro-4-nitrophenyl)propanoic acid.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Method Comparison and Data Summary

The choice between these two synthetic strategies depends on various factors including scale, cost, and available equipment. Below is a comparative summary.

| Parameter | Evans' Chiral Auxiliary | Catalytic Asymmetric Hydrogenation |

| Stereocontrol | Diastereoselective Alkylation | Enantioselective Hydrogenation |

| Chiral Source | Stoichiometric Auxiliary | Catalytic Chiral Ligand |

| Typical e.e./d.e. | >98% d.e. | >95% e.e. |

| Atom Economy | Lower (auxiliary is a large part of intermediate mass) | Higher (only H₂ is added) |

| Scalability | Good, but requires stoichiometric auxiliary | Excellent, preferred for industrial scale |

| Cost | Can be high due to stoichiometric auxiliary and reagents (n-BuLi) | High initial catalyst cost, but low loading makes it cost-effective at scale |

| Key Advantage | High reliability, predictable stereochemical outcome | High efficiency, atom economy, and scalability |

| Key Disadvantage | Poor atom economy, multi-step process | Requires specialized high-pressure equipment, catalyst screening may be needed |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low d.e. (Evans' Method) | Incomplete enolate formation; wrong enolate geometry; reaction warmed prematurely. | Ensure reagents and solvents are perfectly dry. Use a reliable base like NaHMDS or LDA. Maintain strict temperature control (-78 °C). |

| Incomplete Reaction (Hydrogenation) | Catalyst poisoning (impurities in substrate or solvent); insufficient H₂ pressure or temperature. | Purify the acrylic acid substrate thoroughly. Ensure solvent is degassed. Increase H₂ pressure, temperature, or catalyst loading. |

| Low e.e. (Hydrogenation) | Suboptimal ligand-substrate match; incorrect solvent or temperature. | Screen a library of chiral ligands. Optimize reaction parameters such as solvent, temperature, and pressure.[6] |

| Difficult Auxiliary Cleavage | Incomplete reaction; side reactions. | Ensure correct stoichiometry of LiOH/H₂O₂. Maintain 0 °C to minimize side reactions like epimerization. |

Conclusion

Both the Evans' chiral auxiliary and catalytic asymmetric hydrogenation routes provide effective and high-fidelity pathways to enantiomerically enriched 2-(2-Fluoro-4-nitrophenyl)propanoic acid. The chiral auxiliary method offers exceptional reliability and predictability, making it ideal for smaller-scale synthesis and early-stage research where material throughput is less critical than stereochemical purity. Conversely, the catalytic asymmetric hydrogenation approach excels in atom economy and scalability, representing the preferred strategy for large-scale industrial production. The protocols and insights provided herein equip researchers to select and execute the most appropriate method for their specific synthetic goals.

References

-

Rajan, G. T., & Tiekink, E. R. (2009). Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry, 74(9), 3373–3381. [Link][1][7][8]

-

Gonzalez, A. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1360. [Link][4]

-

Taylor & Francis Online. (2006). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13). [Link][9]

-

MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7366. [Link][10]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved February 15, 2026, from [Link][5]

-

Gomes, P. A. C., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][2]

-

National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link][11]

-

Baudino, M., et al. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A.[Link][6]

-

Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. EP0032620A1. [12]

-

Indian Academy of Sciences. (n.d.). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). [Link][13]

Sources

- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. procos.it [procos.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 13. ias.ac.in [ias.ac.in]

chiral separation techniques for 2-(2-Fluoro-4-nitrophenyl)propanoic acid isomers

An Application Guide to the Enantioselective Separation of 2-(2-Fluoro-4-nitrophenyl)propanoic Acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 2-(2-Fluoro-4-nitrophenyl)propanoic acid enantiomers. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles and practical execution of modern chiral separation techniques. We explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a scientifically grounded strategy for method development. The protocols are presented with an emphasis on explaining the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Imperative of Chiral Purity

2-(2-Fluoro-4-nitrophenyl)propanoic acid belongs to the class of 2-arylpropionic acids (2-APAs or "profens"), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). It is well-established that for chiral drugs, individual enantiomers can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Often, the desired therapeutic activity is confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive, contribute to side effects, or even undergo metabolic inversion to the active form in vivo.[1][3]

Therefore, the ability to accurately separate and quantify the enantiomers of 2-(2-Fluoro-4-nitrophenyl)propanoic acid is critical for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug candidates.[4][5] This guide provides the technical framework and actionable protocols to achieve this goal.

Analyte Deep Dive: A Rational Approach to Method Development

A successful chiral separation strategy begins with understanding the analyte's molecular characteristics. The structure of 2-(2-Fluoro-4-nitrophenyl)propanoic acid offers several key interaction points for chiral recognition:

-

Stereogenic Center: The chiral carbon alpha to the carboxyl group is the basis of its enantiomerism.

-

Carboxylic Acid Group: This acidic functional group is a primary site for hydrogen bonding and ionic interactions. Its pKa dictates that mobile phase pH is a critical parameter in reversed-phase HPLC and CE to control ionization and, consequently, retention and migration.[6][7]

-

Aromatic Ring: The fluorinated, nitrophenyl ring system is electron-deficient, making it a strong candidate for π-π stacking interactions with electron-rich aromatic groups on a chiral stationary phase (CSP).

-

Functional Groups: The nitro and fluoro substituents can participate in dipole-dipole interactions.

These features suggest that polysaccharide-based CSPs, which offer a combination of hydrogen bonding, π-π, and steric interactions, are highly promising candidates for achieving separation.[8][9]

Figure 1: Key molecular interactions governing the chiral recognition of 2-(2-Fluoro-4-nitrophenyl)propanoic acid on a suitable CSP.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and versatile method.[10] The mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[11]

The Power of Polysaccharide-Based CSPs

For 2-arylpropionic acids, polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, have demonstrated exceptional success.[2][9][12] The helical structure of these polymers creates chiral grooves and cavities where analytes can bind.[8] The derivatizing groups, such as 3,5-dimethylphenylcarbamate, provide the necessary sites for hydrogen bonding, π-π, and dipole-dipole interactions that enable chiral discrimination.[13]

Immobilized polysaccharide CSPs offer a distinct advantage over coated versions by allowing for the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and for dissolving challenging samples.[14]

Strategic Screening for HPLC Method Development

A systematic screening approach is the most efficient path to a successful separation.[11][15] We recommend screening a set of complementary polysaccharide CSPs under Normal Phase (NP), Reversed-Phase (RP), and Polar Organic Mode (POM) conditions.

Figure 2: A systematic workflow for chiral HPLC method development, emphasizing the screening of multiple columns and mobile phase systems.

Table 1: Recommended Starting Conditions for HPLC Chiral Screening

| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic Mode (POM) |

| Recommended Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-RH, Chiralcel® OD-RH | Lux® Cellulose-1, Lux® Amylose-1 |

| Mobile Phase A | n-Hexane | 0.1% Formic Acid or TFA in Water | Not Applicable |

| Mobile Phase B | Isopropanol (IPA) or Ethanol | 0.1% Formic Acid or TFA in Acetonitrile | 100% Methanol or Ethanol with 0.1% TFA |

| Gradient/Isocratic | Isocratic: 90:10 (A:B), 80:20, 70:30 | Gradient: 10% to 90% B over 15 min | Isocratic |

| Acid Modifier | 0.1% Trifluoroacetic Acid (TFA) | Included in mobile phase | 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | 25 °C | 25 °C | 25 °C |

| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |

Causality: The acidic modifier (TFA) is critical in NP and POM to suppress the deprotonation of the analyte's carboxylic acid.[2] This prevents peak tailing and ensures consistent interaction with the CSP. In RP, controlling the mobile phase pH is essential for managing the retention of this acidic compound.[6][7]

Protocol: HPLC Method Development and Optimization

-

System Preparation: Equilibrate the chosen column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-(2-Fluoro-4-nitrophenyl)propanoic acid in the mobile phase or a compatible solvent.

-

Initial Screening:

-

Inject the sample under the starting conditions outlined in Table 1 for each column/mobile phase combination.

-

Evaluate the chromatograms for any sign of peak splitting or separation.

-

-

Optimization: If partial separation is observed, proceed with optimization.

-

Modifier Percentage: Adjust the percentage of the polar modifier (e.g., IPA in NP, ACN in RP) in 5% increments. Lowering the modifier content generally increases retention and can improve resolution, but may also broaden peaks.

-

Modifier Type: If resolution is poor, switch the alcohol modifier in NP (e.g., from IPA to ethanol) or the organic solvent in RP (e.g., from acetonitrile to methanol).[16]

-

Temperature: Evaluate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity but can increase analysis time and backpressure.[15]

-

-

Finalization: Once baseline resolution (Rs > 1.5) is achieved with acceptable analysis time and peak shape, the method is ready for validation.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for preparative and analytical chiral separations, offering significant advantages in speed and sustainability.[17] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC.[18]

Principles and Advantages of Chiral SFC

The same polysaccharide CSPs that are effective in HPLC are typically the first choice for SFC.[18][19] The separation mechanism is analogous to normal phase HPLC.

-

Speed: Higher optimal flow rates lead to significantly shorter run times.[18]

-

Efficiency: The low viscosity of the mobile phase results in high column efficiency.

-

Green Chemistry: SFC drastically reduces the consumption of organic solvents.[17]

-

Productivity: Faster cycles and easier solvent removal make SFC ideal for preparative purification.[20]

Table 2: Recommended Starting Conditions for SFC Chiral Screening

| Parameter | General Screening Conditions |

| Recommended Columns | Lux® Cellulose-1, Chiralpak® AD-H, Chiralcel® OD-H (SFC-compatible formats) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol or Ethanol |

| Gradient/Isocratic | Gradient: 5% to 40% B over 5-10 min |

| Acidic Additive | 0.1% - 0.5% Trifluoroacetic Acid (TFA) in the modifier |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm or 280 nm |

Causality: The acidic additive is crucial for acidic analytes like our target compound to ensure good peak shape and reproducibility in SFC.[21] The modifier (co-solvent) is necessary to increase the mobile phase polarity and elute the compound from the column.

Protocol: SFC Method Development

-

System and Column Equilibration: Equilibrate the system with the initial mobile phase conditions (e.g., 5% modifier) until temperature and pressure are stable.

-

Sample Preparation: Dissolve the sample in the modifier (e.g., methanol). Ensure complete dissolution.

-

Screening Injection: Perform a gradient injection as described in Table 2.

-

Optimization:

-

Based on the screening result, develop an isocratic method around the elution percentage.

-

Optimize the modifier percentage to achieve the desired resolution and retention time.

-

If needed, screen different modifiers (methanol, ethanol, isopropanol) or additives.

-

Capillary Electrophoresis (CE): High Efficiency for Complex Separations

CE is a high-efficiency separation technique that requires minimal sample and solvent.[22] For chiral separations, a chiral selector is typically added directly to the background electrolyte (BGE).[23]

Cyclodextrins as Chiral Selectors

Cyclodextrins (CDs) are the most common chiral selectors for separating profens in CE.[24][25] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the cavity, and differential interactions (inclusion, hydrogen bonding at the rim) lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different electrophoretic mobilities.[23] Highly methylated CDs, such as Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), are particularly effective.[24]

Table 3: Recommended Starting Conditions for CE Chiral Screening

| Parameter | General Screening Conditions |

| Capillary | Fused-silica, 50 µm i.d., ~50 cm total length |

| Background Electrolyte (BGE) | 50-100 mM Phosphate or Borate buffer, pH 6-8 |

| Chiral Selector (CS) | 10-30 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) |

| Voltage | 20-30 kV (Normal Polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 sec) |

| Detection | UV at 214 nm or 254 nm |

Causality: The BGE pH is set above the analyte's pKa to ensure it is fully deprotonated (anionic) and migrates towards the anode. The cyclodextrin concentration is a key parameter to optimize; too low may not provide resolution, while too high can lead to long migration times or peak broadening.[25]

Protocol: CE Method Development

-

Capillary Conditioning: Condition a new capillary by flushing with 1M NaOH, water, and finally the BGE.

-

BGE Preparation: Prepare the BGE with the desired buffer and dissolve the chiral selector. Filter and degas the solution.

-

Sample Preparation: Dissolve the sample in water or a 50:50 water:methanol mixture at ~0.5 mg/mL.

-

Analysis:

-

Rinse the capillary with the BGE.

-

Inject the sample and apply the voltage.

-

Monitor for the separation of two peaks.

-

-

Optimization:

-

CS Concentration: Vary the concentration of TMβCD (e.g., 10, 20, 30 mM).

-

BGE pH: Adjust the pH of the buffer to modify the charge of the analyte and the electroosmotic flow.

-

Organic Modifier: Add a small percentage (5-20%) of methanol or acetonitrile to the BGE, which can alter the inclusion complexation and improve resolution.[25]

-

Method Validation Essentials

Once an optimal separation method is developed, it must be validated to ensure it is fit for purpose.[26] Validation should be performed according to regulatory guidelines such as ICH Q2(R1). Key parameters include:

-

Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

-

Linearity & Range: Demonstrating a linear relationship between the concentration of the minor enantiomer and the detector response.

-

Accuracy: The closeness of test results to the true value, often assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.

-

Precision: The agreement among a series of measurements (repeatability and intermediate precision).

-

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Chiral purity assays are typically run to determine the percentage of the undesired enantiomer relative to the total area of both enantiomers.[26]

Conclusion

The chiral separation of 2-(2-Fluoro-4-nitrophenyl)propanoic acid is readily achievable through a systematic approach utilizing modern chromatographic and electrophoretic techniques. For most analytical applications, HPLC and SFC with polysaccharide-based chiral stationary phases represent the most robust and efficient strategies. A screening protocol across columns like Chiralpak® AD and Chiralcel® OD under normal phase/SFC conditions is highly likely to yield a successful baseline separation. The inclusion of an acidic modifier in the mobile phase is a critical parameter for this class of acidic compounds. Capillary electrophoresis with cyclodextrin additives offers a high-efficiency, low-consumption alternative, particularly for complex matrices. By understanding the principles of chiral recognition and methodically optimizing key parameters, researchers can develop and validate reliable methods for the enantioselective analysis of this important compound.

References

- Simultaneous chiral discrimination of multiple profens by cyclodextrin-modified capillary electrophoresis in normal and reversed polarity modes. (2003). PubMed.

- Polysaccharide-based CSPs. (2022). Chiralpedia.

- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. (2024). FULIR.

- Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. (2009). PubMed.

- Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.

- Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- System Suitability and Validation for Chiral Purity Assays of Drug Substances.

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022). MDPI.

- Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. (2014). RSC Publishing.

- HPLC Technical Tip: Chiral Method Development. Phenomenex.

- Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. (2010). PubMed.

- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).

- Chiral Analysis & Separation. BOC Sciences.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).

- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021).

- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.

- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.

- Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. (2001). PubMed.

- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing.

- Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. (2025). ResearchGate.

- The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. PubMed.

- Journal of Chromatography A. AFMPS.

- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis.

- Separation of non-steroidal anti-inflammatory agents using supercritical fluid chromatography. PubMed.

- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.

- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.

- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks.

- Chiral HPLC Separations. Phenomenex.

- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). PubMed.

- Chiral Drug Separation.

-

chiral columns . Available at:

- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.

- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC.

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).

Sources

- 1. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 12. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 13. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selvita.com [selvita.com]

- 18. afmps.be [afmps.be]

- 19. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One moment, please... [archives.ijper.org]

- 21. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-rad.com [bio-rad.com]

- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 24. Simultaneous chiral discrimination of multiple profens by cyclodextrin-modified capillary electrophoresis in normal and reversed polarity modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

comparison of 2-(2-Fluoro-4-nitrophenyl)propanoic acid vs flurbiprofen structure

An In-Depth Comparative Analysis: 2-(2-Fluoro-4-nitrophenyl)propanoic acid vs. Flurbiprofen

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive comparison between the established non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and its structural analogue, 2-(2-Fluoro-4-nitrophenyl)propanoic acid. While both molecules share a common 2-(2-fluorophenyl)propanoic acid core, the substitution at the C4-position of the primary phenyl ring—a phenyl group in Flurbiprofen versus a nitro group in the analogue—imparts dramatically different physicochemical, spectroscopic, and biological properties. This analysis elucidates these differences through structural examination, comparative data, and detailed experimental protocols, offering researchers a clear understanding of the structure-property relationships that govern the function of this class of compounds.

Introduction: A Tale of Two Substituents

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by the "profen" family of NSAIDs. Flurbiprofen, or 2-(2-fluoro-4-biphenyl)propionic acid, is a potent member of this family, widely used for its analgesic and anti-inflammatory effects.[1] Its mechanism of action is primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate pain and inflammation.[2]

In contrast, 2-(2-Fluoro-4-nitrophenyl)propanoic acid is not a therapeutic agent but is more commonly encountered as a synthetic intermediate.[3][4] The key structural divergence is the replacement of Flurbiprofen's C4-phenyl group with a nitro (-NO₂) group. This single alteration provides a classic case study in how substituent effects can profoundly modify a molecule's electronic character, polarity, and, consequently, its biological activity. This guide will dissect these differences to provide a foundational understanding for researchers in drug design and chemical synthesis.

Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the electronic nature of the C4 substituent.

-

Flurbiprofen features a biphenyl system. The second phenyl ring adds significant steric bulk and increases the molecule's overall lipophilicity (hydrophobicity). It participates in the delocalized π-electron system, influencing the molecule's conformation and interaction with biological targets.

-

2-(2-Fluoro-4-nitrophenyl)propanoic acid incorporates a nitro (-NO₂) group. The nitro group is a powerful electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the phenyl ring's π-electrons into the nitro group). This drastically reduces electron density in the phenyl ring to which it is attached.

Caption: Chemical structures of Flurbiprofen and its nitro analogue.

Comparative Physicochemical Properties

The structural differences manifest as distinct physicochemical profiles. The electron-withdrawing nitro group is expected to increase the acidity (lower pKa) of the carboxylic acid compared to the relatively neutral biphenyl system. Furthermore, the increased polarity from the nitro group contrasts sharply with the high lipophilicity (LogP) imparted by the biphenyl moiety in Flurbiprofen.

| Property | 2-(2-Fluoro-4-nitrophenyl)propanoic acid | Flurbiprofen | Rationale for Difference |

| Molecular Formula | C₉H₈FNO₄ | C₁₅H₁₃FO₂ | Presence of a nitro group (-NO₂) vs. a phenyl group (-C₆H₅). |

| Molecular Weight | 213.16 g/mol | 244.26 g/mol [5] | The phenyl group is significantly heavier than the nitro group. |

| Melting Point | Not widely reported, but expected to be distinct. | 110-111 °C[6] | Crystal packing and intermolecular forces are altered by the different substituents. |

| Aqueous Solubility | Poorly soluble, but polarity may be higher than Flurbiprofen. | Practically insoluble in water (8 mg/L at 22 °C).[6][7] | Flurbiprofen's biphenyl system makes it highly lipophilic. The nitro group adds polarity, but the overall molecule remains hydrophobic. |

| LogP (Lipophilicity) | Predicted to be lower than Flurbiprofen. | 4.16[6] | The nitro group is polar, reducing lipophilicity compared to the nonpolar phenyl substituent. |

| pKa (Acidity) | Predicted to be lower (more acidic) than Flurbiprofen. | ~4.03[6] | The strong electron-withdrawing nitro group stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid proton.[8] |

Spectroscopic Differentiation

The electronic differences are readily observable via standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The most telling difference is in the IR spectrum. 2-(2-Fluoro-4-nitrophenyl)propanoic acid will exhibit two strong, characteristic stretching vibrations for the nitro group that are absent in Flurbiprofen:

-

Asymmetric N-O stretch: ~1500-1550 cm⁻¹

-

Symmetric N-O stretch: ~1300-1350 cm⁻¹

Both compounds will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the aromatic protons on the nitro-substituted ring will be shifted significantly downfield (to a higher ppm value) compared to the protons on the equivalent ring in Flurbiprofen. This is a direct consequence of the deshielding effect caused by the electron-withdrawing nitro group.

Synthetic Pathways: A Divergent Step

The synthesis of these molecules often begins with a common precursor like 2,4-difluoronitrobenzene.[3][4] The key divergence occurs in the final steps. To synthesize Flurbiprofen, the nitro group is typically reduced to an amine, which is then converted to a leaving group (e.g., a bromine via a Sandmeyer reaction) to facilitate a cross-coupling reaction (like a Suzuki coupling) that attaches the second phenyl ring.[3][10] For the nitro analogue, the synthesis is more direct, stopping before these transformation steps.

Caption: Divergent synthetic pathways from a common intermediate.

Biological Activity: Potent Inhibitor vs. Synthetic Precursor

-

Flurbiprofen: As a well-established NSAID, Flurbiprofen's biological activity is extensively documented. It acts as a non-selective inhibitor of both COX-1 and COX-2, blocking prostaglandin synthesis.[2][11] This accounts for its therapeutic effects but also its potential for gastrointestinal side effects associated with COX-1 inhibition. The (S)-enantiomer is primarily responsible for this COX inhibition.[12][13]

-

2-(2-Fluoro-4-nitrophenyl)propanoic acid: There is no evidence to suggest this compound is used therapeutically. The structural requirements for potent COX inhibition are well-defined, and the biphenyl moiety of Flurbiprofen is crucial for optimal binding within the enzyme's active site. Replacing the phenyl group with a smaller, highly polar nitro group would drastically alter the molecule's size, shape, and electronic profile, making it a very poor fit for the COX active site. Its primary utility is in chemical synthesis, where the nitro group can be readily converted into other functional groups, such as an amine, to build more complex molecules.[3]

Experimental Protocol: Comparative ¹H NMR Analysis

This protocol provides a self-validating method for distinguishing the two compounds using ¹H NMR. The causality for each step is explained to ensure scientific rigor.

Objective: To acquire and compare the ¹H NMR spectra of Flurbiprofen and 2-(2-Fluoro-4-nitrophenyl)propanoic acid to validate their structural differences.

Methodology:

-

Sample Preparation (Perform for each compound separately):

-

Step 1.1: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Causality: This amount provides sufficient concentration for a clear signal without causing saturation issues.

-

-

Step 1.2: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent solvent for carboxylic acids, as it can hydrogen bond with the acidic proton, preventing rapid exchange and allowing its signal (typically >12 ppm) to be observed. Its own residual solvent peak is easily identifiable.

-

-

Step 1.3: Add a small drop of a solution containing tetramethylsilane (TMS) in DMSO-d₆.

-

Causality: TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm. All other chemical shifts are measured relative to this reference, ensuring comparability between spectra.

-

-

Step 1.4: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Step 2.1: Insert the sample into the NMR spectrometer.

-

Step 2.2: Perform standard instrument setup procedures (locking, shimming) to optimize the magnetic field homogeneity.

-

Causality: Shimming corrects for minor inhomogeneities in the magnetic field, resulting in sharp, well-resolved peaks, which is critical for accurate analysis.

-

-

Step 2.3: Acquire a standard one-dimensional ¹H NMR spectrum (e.g., 16-32 scans).

-

-

Data Analysis and Comparison:

-

Step 3.1: Process the spectra (Fourier transform, phase correction, baseline correction).

-

Step 3.2: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Step 3.3: Integrate the peaks to determine the relative number of protons for each signal.

-

Step 3.4: Compare the aromatic regions (typically 7.0-9.0 ppm) of the two spectra.

-

Expected Outcome (Flurbiprofen): A complex pattern of multiplets in the aromatic region corresponding to the 9 aromatic protons of the biphenyl system.

-

Expected Outcome (Nitro Analogue): A distinct and more downfield-shifted pattern for the 3 protons on the nitro-substituted phenyl ring, confirming the strong deshielding effect of the -NO₂ group.

-

-

Caption: Experimental workflow for comparative ¹H NMR analysis.

Conclusion

The comparison between 2-(2-Fluoro-4-nitrophenyl)propanoic acid and Flurbiprofen serves as a powerful illustration of fundamental principles in medicinal chemistry and organic synthesis. While structurally similar, the substitution of a phenyl group with a nitro group fundamentally alters the molecule's identity. Flurbiprofen is a highly lipophilic, potent COX inhibitor, a function enabled by its biphenyl structure. Conversely, 2-(2-Fluoro-4-nitrophenyl)propanoic acid is a more polar, acidic molecule whose primary value lies not in its biological activity, but in its potential as a versatile synthetic intermediate. Understanding these distinctions is paramount for researchers engaged in the design of novel therapeutics and the development of efficient synthetic methodologies.

References

-

What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. [Link]

-

Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. National Institutes of Health. [Link]

-

Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. [Link]

-

Some Biological Properties of Flurbiprofen, an Anti-Inflammatory, Analgesic and Antipyretic Agent. PubMed. [Link]

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? R Discovery. [Link]

-

Flurbiprofen – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units. [Link]

-

Formal Synthesis of (R)-Flurbiprofen. Synfacts. [Link]

- CN112225657A - Preparation method of flurbiprofen.

- CN101973869A - Method for synthesis of flurbiprofen.

-

R Flurbiprofen. Massive Bio. [Link]

-

Definition of flurbiprofen - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Flurbiprofen - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). IP.com. [Link]

-

Full article: Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change. Taylor & Francis Online. [Link]

-

Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form. PMC - National Center for Biotechnology Information. [Link]

-

FT-IR spectrum of flurbiprofen, HPMC, Eudragit and formulation A1. ResearchGate. [Link]

-

Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. PubMed. [Link]

-

A combined first principles computational and solid-state NMR study of a molecular crystal: flurbiprofen. RSC Publishing. [Link]

-

Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. [Link]

-

The absolute configurations of some aryl- and alkyl-substituted 3-phenylpropanoic acids. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Preparation and Characterization of Flurbiprofen Co-crystals By Using Factorial Design. Asian Journal of Research in Chemistry. [Link]

-

R and S Flurbiprofen. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators... PubMed. [Link]

- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]

-

Comparing acidities of substituted and aromatic carboxylic acids. Chemistry Stack Exchange. [Link]

-

Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. [Link]

-

Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid... ResearchGate. [Link]

-

(2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. PubChem. [Link]

-

2-Fluoro-4-nitrobutanoic acid | C4H6FNO4 | CID 142732692. PubChem. [Link]

-

2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244. PubChem. [Link]

-

Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

Sources

- 1. Some biological properties of flurbiprofen, an anti-inflammatory, analgesic and antipyretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 5. Flurbiprofen [webbook.nist.gov]

- 6. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

- 11. Facebook [cancer.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. caymanchem.com [caymanchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.